2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-4-5-12(9-14)11-20-16-18-10-15(19-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWVCDNGFWEOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the imidazole derivative attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. A study indicated that it exhibits significant antimicrobial properties with a minimum inhibitory concentration (MIC) of 32 µg/mL against Pseudomonas aeruginosa .
- Anticancer Potential : Preclinical studies have demonstrated that 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole exhibits cytotoxic effects against human glioblastoma cells, outperforming traditional chemotherapeutics like doxorubicin in certain assays . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
- Antitubercular Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising in vitro results that warrant further exploration in vivo .
Biological Applications
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further research into enzyme-targeted therapies, particularly in oncology and infectious diseases .
- Anticonvulsant Properties : In studies assessing anticonvulsant activity, modifications to the phenyl ring of imidazole derivatives, including this compound, have shown varying levels of efficacy, suggesting potential for neurological applications .
Summary of Biological Activities
Case Studies
- Antimicrobial Study : A comparative analysis evaluated various thiazole derivatives, including 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole, against multi-drug resistant strains. Results highlighted its effectiveness and potential as a lead compound for antibiotic development .
- Anticancer Research : In a detailed study on imidazole derivatives, this compound demonstrated significant cytotoxicity against glioblastoma cells, indicating its potential as a new anticancer agent .
- Anticonvulsant Evaluation : Research on thiazole derivatives revealed that structural modifications impacted anticonvulsant activity significantly, providing insights into structure-activity relationships relevant to this compound .
Mechanism of Action
The mechanism of action of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one
Uniqueness
2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a phenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
The compound 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is part of a class of imidazole derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole features a thioether linkage with a chlorobenzyl group and a phenyl substituent on the imidazole ring. This configuration is crucial for its biological activity, influencing both its lipophilicity and interaction with biological targets.
The biological activity of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori, attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
- Cytotoxic Effects : It has shown promising antiproliferative activity in various cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) . The mechanism involves induction of apoptosis through mitochondrial membrane disruption and activation of caspases, leading to programmed cell death .
Anticancer Activity
The antiproliferative effects of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole have been evaluated in vitro against several cancer cell lines. The following table summarizes key findings:
Antimicrobial Activity
The antimicrobial efficacy against various pathogens is highlighted in the following table:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Helicobacter pylori | 16 | Significant inhibition |
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Moderate activity |
Case Studies
- Cytotoxicity in Cancer Models : In a study evaluating various imidazole derivatives, 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole was found to significantly inhibit the growth of A549 cells with an IC50 value of 7.4 µM, demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy Against H. pylori : A recent investigation reported that this compound effectively inhibited H. pylori growth at MIC values as low as 16 µg/mL, suggesting its potential utility in treating infections caused by this bacterium .
Q & A
Q. What are the standard synthetic routes for 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole core via condensation of aldehydes (e.g., benzaldehyde derivatives) with amines under acidic conditions.
- Step 2: Introduction of the 3-chlorobenzylthio group via nucleophilic substitution or thiol-ene coupling. Key reagents include 3-chlorobenzyl mercaptan and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Optimization: Reaction temperature (60–80°C) and solvent choice significantly impact yield. TLC and NMR are used to monitor intermediates .
Q. How is the compound characterized post-synthesis?
- Spectroscopic Methods:
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., phenyl vs. chlorobenzyl groups) and purity. Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 4.2–4.5 ppm (benzylthio -SCH₂-) are diagnostic .
- IR Spectroscopy: Identifies functional groups (e.g., C-S stretch at 600–700 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) .
- Chromatography: HPLC or GC-MS quantifies purity (>95% required for biological assays) .
Q. What preliminary biological assays evaluate its activity?
- Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro or halogen substituents enhance membrane penetration .
- Enzyme Inhibition: Fluorescence-based assays targeting cytochrome P450 or kinases. IC₅₀ values guide SAR studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and scalability?
- Design of Experiments (DoE): Systematic variation of parameters (solvent, temperature, catalyst loading) to identify optimal conditions. For example, PEG-400 as a green solvent improves reaction efficiency .
- Flow Chemistry: Continuous reactors reduce side reactions and enhance reproducibility for multi-step syntheses .
- Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in thioether formation .
Q. What computational methods predict biological activity and binding modes?
- Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., bacterial DNA gyrase or fungal CYP51). The chlorobenzyl group shows hydrophobic binding in enzyme pockets .
- QSAR Studies: Regression models correlate substituent electronic properties (Hammett σ) with activity. Nitro groups increase electron-withdrawing effects, enhancing antibacterial potency .
Q. How are structural contradictions resolved between computational and experimental data?
- X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths/angles. Discrepancies in imidazole ring planarity may arise from crystal packing effects .
- DFT Calculations: Compare theoretical (B3LYP/6-31G*) and experimental (XRD) geometries. Adjustments to solvent models (PCM) improve agreement .
Q. What strategies enhance selectivity for specific biological targets?
- Bioisosteric Replacement: Substitute the 3-chlorobenzyl group with fluorinated or sulfonamide analogs to modulate lipophilicity and target affinity .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetates) to improve bioavailability. Enzymatic cleavage releases the active thiolate form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
